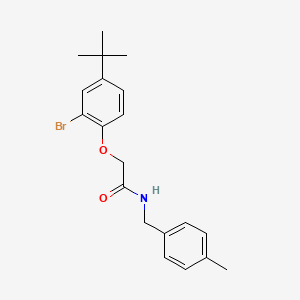![molecular formula C24H19NO3 B3518305 2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3518305.png)
2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Descripción general
Descripción
2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a chromenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the coupling of the chromenyl-substituted benzene derivative with an amine to form the benzamide linkage. This can be done using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in oncology and anti-inflammatory research.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group can participate in π-π stacking interactions, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]thiazole
- 2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]indole
- 2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]pyridine
Uniqueness
Compared to these similar compounds, 2,4-dimethyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide offers a unique combination of electronic and steric properties due to the presence of both the chromenyl and benzamide groups. This makes it particularly versatile for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2,4-dimethyl-N-[4-(2-oxochromen-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-7-12-20(16(2)13-15)23(26)25-19-10-8-17(9-11-19)21-14-18-5-3-4-6-22(18)28-24(21)27/h3-14H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUFOJHEGZEOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3518226.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3518236.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B3518246.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B3518251.png)
![N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE](/img/structure/B3518264.png)


![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3518273.png)
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3518295.png)

![Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B3518309.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3518326.png)

